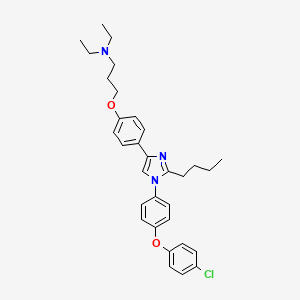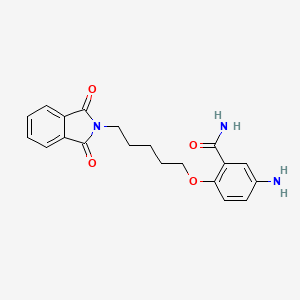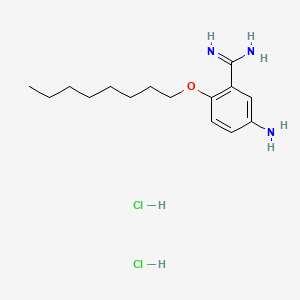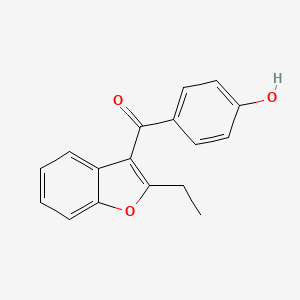
阿兹利拉贡
描述
阿泽利拉贡是一种针对晚期糖基化终产物受体(RAGE)的小分子抑制剂。 它由 vTv Therapeutics 公司开发,并已被研究用于治疗多种疾病,包括阿尔茨海默病、三阴性乳腺癌和胰腺癌 . 阿泽利拉贡以其能够穿透血脑屏障并调节炎症和淀粉样蛋白相关过程的能力而闻名 .
科学研究应用
阿泽利拉贡因其潜在的治疗应用而被广泛研究:
作用机制
阿泽利拉贡通过抑制晚期糖基化终产物受体(RAGE)发挥作用。 RAGE 是一种细胞表面受体,它与晚期糖基化终产物 (AGE) 结合,AGE 是脂类和蛋白质的修饰形式,当暴露于糖类时,它们会发生糖基化 . 通过阻断 RAGE,阿泽利拉贡可以减少炎症、氧化损伤和 β-淀粉样蛋白积累,从而减轻阿尔茨海默病等疾病的进展 .
生化分析
Biochemical Properties
Azeliragon plays a significant role in biochemical reactions by inhibiting the receptor for advanced glycation end-products. This receptor is involved in various pathological processes, including inflammation, oxidative stress, and cellular dysfunction. Azeliragon interacts with several biomolecules, including advanced glycation end-products, beta-amyloid, and high-mobility group box 1 protein . By binding to these ligands, Azeliragon prevents their interaction with the receptor for advanced glycation end-products, thereby reducing the downstream signaling pathways that lead to inflammation and cellular damage.
Cellular Effects
Azeliragon has been shown to exert various effects on different cell types and cellular processes. In neurons, Azeliragon reduces beta-amyloid-induced toxicity by inhibiting the receptor for advanced glycation end-products-mediated transport of beta-amyloid into the brain . This inhibition leads to decreased oxidative stress and neuroinflammation, ultimately protecting neurons from damage. In cancer cells, particularly triple-negative breast cancer cells, Azeliragon impairs cell adhesion, migration, and invasion by inhibiting the receptor for advanced glycation end-products signaling pathways . This results in reduced metastasis and tumor progression.
Molecular Mechanism
The molecular mechanism of Azeliragon involves its binding to the receptor for advanced glycation end-products, thereby preventing the interaction of the receptor with its ligands. This inhibition blocks the downstream signaling pathways that are activated by the receptor for advanced glycation end-products, including the nuclear factor kappa-light-chain-enhancer of activated B cells pathway and the mitogen-activated protein kinase pathway . By inhibiting these pathways, Azeliragon reduces the production of pro-inflammatory cytokines and reactive oxygen species, leading to decreased inflammation and oxidative stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Azeliragon have been observed to change over time. Studies have shown that Azeliragon is stable and maintains its inhibitory effects on the receptor for advanced glycation end-products over extended periods . Long-term treatment with Azeliragon in animal models of Alzheimer’s disease has demonstrated sustained cognitive benefits and reduced beta-amyloid plaque deposition . Additionally, Azeliragon has been shown to reduce inflammation and improve cerebral blood flow over time .
Dosage Effects in Animal Models
The effects of Azeliragon vary with different dosages in animal models. At low doses, Azeliragon has been shown to reduce beta-amyloid plaque deposition and improve cognitive function in animal models of Alzheimer’s disease . At higher doses, Azeliragon has been associated with adverse effects, including gastrointestinal side effects and increased frequency of falls and confusion . These findings suggest that there is a narrow therapeutic window for Azeliragon, and careful dosage optimization is necessary to achieve the desired therapeutic effects without causing toxicity.
Metabolic Pathways
Azeliragon is involved in metabolic pathways related to the receptor for advanced glycation end-products signaling. By inhibiting the receptor for advanced glycation end-products, Azeliragon reduces the production of pro-inflammatory cytokines and reactive oxygen species, thereby modulating the inflammatory response . Additionally, Azeliragon has been shown to affect the levels of soluble amyloid precursor protein alpha and beta, which are involved in the metabolism of beta-amyloid .
Transport and Distribution
Azeliragon is transported and distributed within cells and tissues through its interaction with the receptor for advanced glycation end-products. The compound is orally bioavailable and can cross the blood-brain barrier, allowing it to exert its effects on neurons and other cell types in the brain . Azeliragon’s distribution within tissues is influenced by its binding to the receptor for advanced glycation end-products, which is expressed on multiple cell types, including neurons, microglia, endothelial cells, and cancer cells .
Subcellular Localization
The subcellular localization of Azeliragon is primarily determined by its interaction with the receptor for advanced glycation end-products. Upon binding to the receptor, Azeliragon is localized to the cell membrane, where it inhibits the receptor’s signaling pathways . This localization is crucial for Azeliragon’s activity, as it allows the compound to effectively block the interaction between the receptor for advanced glycation end-products and its ligands, thereby preventing the downstream signaling events that lead to inflammation and cellular damage.
准备方法
合成路线和反应条件
阿泽利拉贡的合成涉及多个步骤,从制备关键中间体开始最后一步涉及连接一个二乙基氨基丙基链 .
工业生产方法
阿泽利拉贡的工业生产遵循类似的合成路线,但经过优化,适合大规模生产。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的均一性和纯度 .
化学反应分析
反应类型
阿泽利拉贡会经历各种化学反应,包括:
氧化: 阿泽利拉贡在特定条件下可以被氧化,形成相应的氧化物。
还原: 还原反应可用于修饰分子内的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用诸如氢化铝锂和硼氢化钠之类的还原剂。
取代: 取代反应通常涉及卤化剂和亲核试剂.
形成的主要产物
从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可以产生氧化物,而取代反应可以将各种官能团引入分子中 .
相似化合物的比较
类似化合物
FPS-ZM1: 另一种小分子 RAGE 抑制剂,已显示出在临床前癌症模型中的有效性.
舍曲林: 一种重新定位的药物,与 RAGE 相互作用,并在癌症和代谢疾病中具有潜在的治疗意义.
替莫泊芬: 另一种重新定位的药物,与 RAGE 有希望的相互作用.
阿泽利拉贡的独特性
阿泽利拉贡因其能够穿透血脑屏障以及在阿尔茨海默病的临床试验中得到广泛研究而脱颖而出。 它对炎症和淀粉样蛋白相关过程的双重作用使其成为治疗神经退行性疾病的独特候选药物 .
属性
IUPAC Name |
3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]imidazol-4-yl]phenoxy]-N,N-diethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38ClN3O2/c1-4-7-9-32-34-31(25-10-16-28(17-11-25)37-23-8-22-35(5-2)6-3)24-36(32)27-14-20-30(21-15-27)38-29-18-12-26(33)13-19-29/h10-21,24H,4-9,22-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJNNWYBAOPXVJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=CN1C2=CC=C(C=C2)OC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OCCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601117468 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
603148-36-3 | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=603148-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azeliragon [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0603148363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Azeliragon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12689 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[4-[2-Butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601117468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[4-[2-butyl-1-[4-(4-chlorophenoxy)phenyl]-1H-imidazol-4-yl]phenoxy]-N,N-diethyl-1-propanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AZELIRAGON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LPU25F15UQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B1666176.png)
![Benzamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]-](/img/structure/B1666177.png)
![N-[4-(4-aminophenoxy)butyl]benzamide](/img/structure/B1666178.png)

![N-[5-[4-(2-methoxyethylamino)phenoxy]pentyl]benzamide](/img/structure/B1666181.png)
![N-[5-(4-aminophenoxy)pentyl]-4-hydroxybenzamide](/img/structure/B1666183.png)
![N-[8-(4-aminophenoxy)octyl]benzamide](/img/structure/B1666184.png)
![N-[(4aR,8aS)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B1666186.png)
![N,N-bis[5-(4-aminophenoxy)pentyl]benzamide](/img/structure/B1666187.png)

![N-[5-(4-aminophenoxy)pentyl]-N-phenylbenzamide](/img/structure/B1666191.png)

